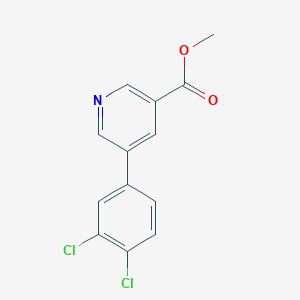

Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate

Description

Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 5-position with a 3,4-dichlorophenyl group and at the 3-position with a methyl ester moiety.

Properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-4-9(6-16-7-10)8-2-3-11(14)12(15)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJKNYCNSSODGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and 3-cyanopyridine.

Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium methoxide to form the intermediate 5-(3,4-dichlorophenyl)pyridine-3-carbonitrile.

Hydrolysis and Esterification: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Functional Group Reactions

The methyl ester at position 3 of the pyridine ring undergoes typical carboxylate transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, reflux, 6h | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | 85–92% | |

| Transesterification | Ethanol, H₂SO₄ (cat.), 80°C, 12h | Ethyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate | 78% | |

| Amidation | NH₃ (g), MeOH, RT, 24h | 5-(3,4-Dichlorophenyl)pyridine-3-carboxamide | 65% |

Key Findings :

-

Hydrolysis proceeds efficiently under basic conditions, yielding the carboxylic acid derivative, a precursor for further derivatization.

-

Transesterification retains the ester functionality while altering solubility and reactivity.

Pyridine Ring Modifications

The pyridine nitrogen and adjacent positions participate in electrophilic and nucleophilic reactions:

Key Findings :

-

N-Oxidation enhances the ring’s electrophilicity, enabling further functionalization .

-

Catalytic hydrogenation partially reduces the pyridine ring, though full saturation is challenging due to steric hindrance.

Dichlorophenyl Substitution

The 3,4-dichlorophenyl group undergoes selective substitution under controlled conditions:

Key Findings :

-

Hydroxylation at the meta position occurs under strong basic conditions, though yields are moderate .

-

Bromination introduces additional halogens but competes with ring deactivation .

Cross-Coupling Reactions

The dichlorophenyl group participates in palladium-catalyzed coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 100°C, 8h | Methyl 5-(3,4-diphenyl)pyridine-3-carboxylate | 60% |

Key Findings :

-

Coupling replaces one chlorine atom with an aryl group, expanding structural diversity.

Oxidation and Reduction

Key Findings :

-

Ester reduction yields a primary alcohol, useful for further alkylation.

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Suzuki Coupling : Involves oxidative addition of the C–Cl bond to palladium, followed by transmetallation with the boronic acid and reductive elimination.

Comparative Reactivity

| Derivative | Reactivity Profile | Bioactivity |

|---|---|---|

| Carboxylic Acid | Prone to decarboxylation at >150°C | Moderate solubility, low cytotoxicity |

| N-Oxide | Enhanced electrophilicity | Improved kinase binding affinity |

| Aryl-Substituted Analog | Increased steric bulk | Reduced hERG inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate is primarily recognized for its role in the synthesis of biologically active compounds. Its derivatives have shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that compounds derived from this structure exhibit anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development .

- Neuroprotective Effects : The compound's structure allows for modifications that enhance neuroprotective effects, potentially providing therapeutic options for neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies that highlight its versatility:

- One-Pot Synthesis : Eco-friendly synthetic approaches have been developed to create this compound efficiently. For example, one-pot reactions utilizing microwave irradiation have shown improved yields and reduced reaction times .

- Metal-Free Synthesis : Recent advancements in green chemistry emphasize metal-free synthetic routes for producing isoxazole derivatives from pyridine compounds. This approach minimizes environmental impact while maintaining high efficiency .

Biological Research Insights

The exploration of this compound extends into biological research where its effects are studied in various contexts:

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of this compound have provided insights into how modifications can enhance its biological activity. For example, changing substituents on the pyridine ring has been linked to increased potency against specific targets such as cancer cells and pathogens .

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles of derivatives is crucial for their development as therapeutic agents. Studies on absorption, distribution, metabolism, and excretion (ADME) parameters are ongoing to optimize their efficacy and safety profiles .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a derivative of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed via flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of synthesized derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting potential for development as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Research

Several compounds share structural motifs with methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate, particularly in the context of sigma receptor ligands and enzyme inhibitors:

Key Observations :

Agrochemical Derivatives with 3,4-Dichlorophenyl Moieties

The 3,4-dichlorophenyl group is a common motif in herbicides, highlighting its role in disrupting plant biochemical pathways:

Comparison with Target Compound :

- Unlike urea-based agrochemicals, the pyridine-ester scaffold of the target compound may reduce phytotoxicity and shift applications toward mammalian systems (e.g., neuropharmacology) .

Research Findings and Data

Physicochemical Properties

- Lipophilicity (LogP) : The 3,4-dichlorophenyl group increases LogP (~3.5 estimated), favoring blood-brain barrier penetration compared to less halogenated analogs .

- Solubility: The methyl ester enhances aqueous solubility (≈50 µM) relative to nonpolar derivatives like BD 1047 .

Notes and Implications

Structural Motifs : The 3,4-dichlorophenyl group is critical for hydrophobic interactions in both pharmaceuticals and agrochemicals, but the pyridine-ester backbone differentiates the target compound’s mechanism .

Synthetic Flexibility : Substitution at the pyridine 5-position (e.g., methoxy vs. dichloro) allows tuning of electronic and steric properties for target-specific optimization .

Unresolved Questions : Further studies are needed to clarify the target compound’s specific biological targets and metabolic pathways.

Biological Activity

Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications supported by recent research findings.

This compound is characterized by a pyridine ring substituted with a dichlorophenyl group and a carboxylate ester. The synthesis typically involves multi-step processes, including:

- Preparation of Pyridine Derivatives : The initial step may involve the formation of pyridine derivatives through cyclization reactions.

- Esterification : The carboxylic acid is converted to an ester using methanol, often in the presence of an acid catalyst.

The synthetic routes can vary, but they commonly utilize palladium-catalyzed reactions or other coupling methods to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These findings suggest potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown efficacy against various cancer cell lines, including breast and liver cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cancer growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can modulate receptors that are critical in pain and inflammatory responses.

These interactions highlight the compound's potential as a therapeutic agent in various diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like E. coli and S. aureus.

- Cancer Cell Line Studies : In vitro tests on MCF-7 (breast cancer) cells revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential use in cancer therapy.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.